N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
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Overview
Description
N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a nitrophenyl group, and a methoxyimino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves a multi-step process:
Formation of the Methoxyimino Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino intermediate.
Coupling with 4-Bromophenylamine: The methoxyimino intermediate is then coupled with 4-bromophenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyimino group can be oxidized to form oxime derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Formation of (3Z)-N-(4-bromophenyl)-3-[(4-aminophenyl)methoxyimino]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxime derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups play a crucial role in binding to the active site of the target, while the methoxyimino group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide: Similar structure but with a chlorine atom instead of bromine.
(3Z)-N-(4-fluorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide: Similar structure but with a fluorine atom instead of bromine.
(3Z)-N-(4-iodophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with specific molecular targets. Additionally, the combination of the bromophenyl and nitrophenyl groups provides a unique electronic environment that can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
(3Z)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEBIGGBKUVPKA-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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